4-(4-Bromophenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(4-Bromophenyl)piperidin-4-ol hydrochloride is reported to show potential antioxidant activity. It has also been studied for its analgesic effects in mice using a tail immersion assay .
Synthesis Analysis
The synthesis of this compound involves a one-pot process that includes sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement . Additionally, 4-(4-Bromophenyl)piperidin-4-ol derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular formula of this compound is C11H14BrNO. Its InChI code is 1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H and the InChI key is DBZKQRKEZICYCJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound appears as a white to light yellow crystalline powder. It has a molecular weight of 292.6 g/mol .Scientific Research Applications
Synthesis and Structure Analysis
- The compound 4-(4-Bromophenyl)piperidin-4-ol hydrochloride (1f) has been used in the synthesis of thiol adducts, which exhibit similar activity towards P388 cells and human tumour cell lines as their precursor enones. A stability study conducted by 1H NMR spectroscopy revealed decomposition in solution, with varied outcomes for different compounds (Dimmock et al., 1995).
- The crystal and molecular structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, was characterized using X-ray diffraction and B3LYP/6-31G(d,p) calculations, demonstrating hydrogen bonding patterns and molecular conformation (Szafran et al., 2007).
Chemical Interactions and Properties
- The title compounds, including this compound, feature bifurcated intra- and intermolecular hydrogen bonding, leading to formation of centrosymmetric dimers and chains linked by weak interactions. These interactions stabilize the crystal structures of the compounds (Balderson et al., 2007).
- In a study involving palladium-catalyzed amination of meso-bromophenyl(polyalkyl)porphyrins, this compound was used, showcasing its potential in synthetic chemistry and demonstrating varied yields based on reaction conditions and structural variations of the reactants (Artamkina et al., 2008).
Biological Applications
- A series of hydrochlorides of aminopropanols, structurally related to this compound, were synthesized and evaluated for their antibacterial and antioxidant properties. Some exhibited moderate antibacterial activity and high antioxidant activity, indicating potential biological applications (Гаспарян et al., 2011).
Agricultural Use
- In agricultural research, 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride was found to have growth-promoting activity in pre-sowing treatment of beetroot seeds and potatoes, increasing productivity by approximately 20% (Omirzak et al., 2013).
Safety and Hazards
The compound is classified under GHS07. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Properties
IUPAC Name |
4-(4-bromophenyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZKQRKEZICYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213480-97-8 |
Source
|
Record name | 4-(4-bromophenyl)piperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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